N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common method includes the condensation of 4-ethoxyaniline with a thiazolidinone derivative under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-((oxo(2-(2-thienylmethylene)hydrazino)ac)amino)benzamide
- N-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethoxy)benzamide
- N-(4-ethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(2-fluorobenzyl)norleucinamide
Uniqueness
N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H18N2O3S3 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H18N2O3S3/c1-2-24-14-7-5-13(6-8-14)20-17(22)9-10-21-18(23)16(27-19(21)25)12-15-4-3-11-26-15/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ |
InChI Key |
GBEYTGDQFWMESC-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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